molecular formula C12H18O B7867354 1-(3,4-Dimethylphenyl)-2-butanol

1-(3,4-Dimethylphenyl)-2-butanol

Cat. No.: B7867354
M. Wt: 178.27 g/mol
InChI Key: MVELTVCHNHIXRP-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-2-butanol is an organic compound with the molecular formula C₁₀H₁₄O. It is a secondary alcohol featuring a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and a butanol chain attached to the phenyl ring at the 1 position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethylphenyl)-2-butanol can be synthesized through several methods, including:

  • Friedel-Crafts Alkylation: This involves the reaction of 3,4-dimethylbenzene with butyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Reductive Amination: This method involves the reaction of 3,4-dimethylbenzaldehyde with butylamine followed by reduction using a reducing agent like sodium cyanoborohydride (NaBH₃CN).

Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Continuous flow reactors and advanced catalyst systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-2-butanol undergoes various types of chemical reactions, including:

  • Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC).

  • Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the phenyl ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

  • Oxidation: Chromic acid, PCC, and other mild oxidizing agents.

  • Reduction: LiAlH₄, hydrogenation catalysts.

  • Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation.

Major Products Formed:

  • Oxidation: 1-(3,4-Dimethylphenyl)-2-butanone.

  • Reduction: 1-(3,4-Dimethylphenyl)-butane.

  • Substitution: Nitro- or halogen-substituted derivatives of the phenyl ring.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-2-butanol has various applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It can be used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethylphenyl)-2-butanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)-2-butanol is similar to other phenyl-substituted alcohols, such as 1-(2,4-dimethylphenyl)-2-butanol and 1-(3,5-dimethylphenyl)-2-butanol. These compounds differ in the positions of the methyl groups on the phenyl ring, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which influences its physical and chemical properties.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-4-12(13)8-11-6-5-9(2)10(3)7-11/h5-7,12-13H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVELTVCHNHIXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC(=C(C=C1)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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